

Solubility of 4-Amino-4'-chlorobenzophenone in common organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Amino-4'-chlorobenzophenone

Cat. No.: B1229614

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of **4-Amino-4'-chlorobenzophenone** in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of **4-Amino-4'-chlorobenzophenone**, a key intermediate in various synthetic processes. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing a strong theoretical framework, detailed experimental protocols for determining solubility, and a template for data presentation. By following the methodologies outlined herein, researchers can generate reliable and reproducible solubility data essential for process development, formulation, and other research applications.

Introduction

4-Amino-4'-chlorobenzophenone is an organic compound of interest in medicinal chemistry and materials science. Its physicochemical properties, particularly its solubility in common organic solvents, are critical for its application in drug development, chemical synthesis, and formulation. Solubility dictates the choice of solvents for reactions, purification methods such as crystallization, and the bioavailability of active pharmaceutical ingredients. This guide presents a foundation for understanding and determining the solubility of **4-Amino-4'-chlorobenzophenone**.

Physicochemical Properties

Basic physicochemical properties of **4-Amino-4'-chlorobenzophenone** are summarized below:

Property	Value	Reference
CAS Number	4913-77-3	[1]
Molecular Formula	C ₁₃ H ₁₀ CINO	[1]
Molecular Weight	231.68 g/mol	[1]
Melting Point	104.5 °C	[1]
Boiling Point	262 °C at 14 Torr	[1]

Theoretical Framework of Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The dissolution process involves overcoming the lattice energy of the solid (solute-solute interactions) and the intermolecular forces of the solvent (solvent-solvent interactions) to form new solute-solvent interactions.

4-Amino-4'-chlorobenzophenone possesses both polar (amino group, carbonyl group) and nonpolar (chlorinated benzene ring, phenyl ring) functionalities, suggesting it will exhibit a range of solubilities in different organic solvents.

- Polar Protic Solvents (e.g., methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. The amino group of **4-Amino-4'-chlorobenzophenone** can participate in hydrogen bonding with these solvents, which would suggest some degree of solubility.
- Polar Aprotic Solvents (e.g., acetone, acetonitrile, ethyl acetate, DMSO): These solvents can act as hydrogen bond acceptors. The carbonyl group and the amino group of the solute can interact with these solvents, likely leading to good solubility.

- Nonpolar Solvents (e.g., toluene, hexane): Due to the significant polarity of the **4-Amino-4'-chlorobenzophenone** molecule, its solubility in nonpolar solvents is expected to be limited.

Quantitative Solubility Data

A comprehensive review of scientific literature and chemical databases did not yield specific quantitative solubility data for **4-Amino-4'-chlorobenzophenone** in common organic solvents. Therefore, the following table is provided as a template for researchers to systematically record their experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of **4-Amino-4'-chlorobenzophenone**

Solvent	Temperature (°C)	Solubility (mg/mL)	Solubility (mol/L)	Molar Fraction (x)
Methanol	25	Data to be determined	Data to be determined	Data to be determined
Ethanol	25	Data to be determined	Data to be determined	Data to be determined
Isopropanol	25	Data to be determined	Data to be determined	Data to be determined
Acetone	25	Data to be determined	Data to be determined	Data to be determined
Acetonitrile	25	Data to be determined	Data to be determined	Data to be determined
Ethyl Acetate	25	Data to be determined	Data to be determined	Data to be determined
Toluene	25	Data to be determined	Data to be determined	Data to be determined
Dichloromethane	25	Data to be determined	Data to be determined	Data to be determined

For a structurally related compound, 4-chlorobenzophenone, qualitative solubility information indicates that it is soluble in ethanol, ether, and acetone.

Experimental Protocol: Thermodynamic Solubility Determination

The "gold standard" for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method. This method involves equilibrating an excess amount of the solid compound in the solvent of interest at a constant temperature until the solution is saturated.

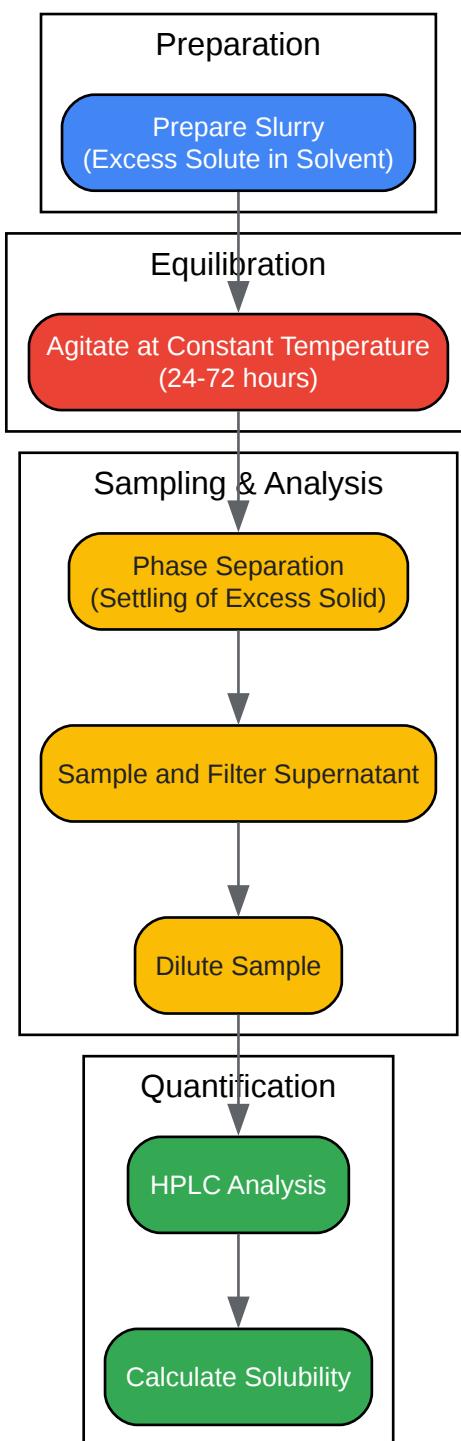
Materials

- **4-Amino-4'-chlorobenzophenone** (solid)
- Selected organic solvents (analytical grade or higher)
- Scintillation vials or other suitable sealed containers
- Orbital shaker or incubator with temperature control
- Syringe filters (e.g., 0.45 µm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Volumetric flasks and pipettes
- Analytical balance

Procedure

- Preparation of Slurry: Add an excess amount of solid **4-Amino-4'-chlorobenzophenone** to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
- Solvent Addition: Add a known volume or mass of the desired solvent to the vial.
- Equilibration: Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25 °C). Agitate the slurries for a sufficient duration (typically 24-72 hours) to ensure

equilibrium is reached.


- Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.
- Sampling: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove any undissolved solid particles.
- Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.
- Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of **4-Amino-4'-chlorobenzophenone**.

HPLC Analysis Method

- Column: A C18 reversed-phase column is typically suitable.
- Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer) is commonly used. The exact ratio should be optimized to achieve good peak shape and retention time.
- Detection: UV detection at the wavelength of maximum absorbance for **4-Amino-4'-chlorobenzophenone**.
- Quantification: Create a calibration curve using standard solutions of **4-Amino-4'-chlorobenzophenone** of known concentrations. The concentration of the diluted sample is then determined from this curve.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of **4-Amino-4'-chlorobenzophenone**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4913-77-3 CAS MSDS (4-AMINO-4'-CHLOROBENZOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- To cite this document: BenchChem. [Solubility of 4-Amino-4'-chlorobenzophenone in common organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1229614#solubility-of-4-amino-4-chlorobenzophenone-in-common-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com